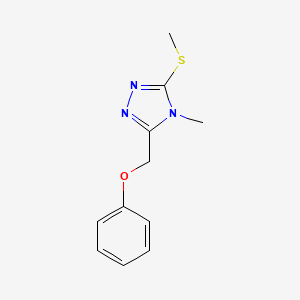![molecular formula C12H13F3N2O4S B5693612 2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTAPS and is synthesized through a specific method that involves several steps. MTAPS has been found to have a unique mechanism of action and biochemical and physiological effects that make it a valuable tool in laboratory experiments. In
Mechanism of Action
The mechanism of action of MTAPS involves its ability to selectively block certain ion channels. Specifically, MTAPS has been found to block the voltage-gated potassium channel Kv1.3, which is important in the regulation of T-cell function. By blocking this channel, MTAPS has been shown to inhibit the proliferation and activation of T-cells, which play a critical role in the immune response.
Biochemical and Physiological Effects
MTAPS has been found to have several biochemical and physiological effects. In addition to its ability to selectively block ion channels, MTAPS has been found to have anti-inflammatory properties. Specifically, MTAPS has been shown to inhibit the production of pro-inflammatory cytokines, which are important in the development of inflammatory diseases. Additionally, MTAPS has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
MTAPS has several advantages as a tool for laboratory experiments. Its ability to selectively block ion channels makes it a valuable tool for the study of ion channel function. Additionally, its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. However, there are also limitations to the use of MTAPS in laboratory experiments. Specifically, its selectivity for certain ion channels may limit its usefulness in the study of other ion channels.
Future Directions
There are several future directions for the study of MTAPS. One potential area of research is the development of MTAPS-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of MTAPS and its effects on ion channel function. Finally, the development of more selective ion channel blockers based on the structure of MTAPS may lead to the development of more effective therapies for a variety of diseases.
Synthesis Methods
The synthesis of MTAPS involves several steps that require careful attention to detail. The first step involves the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. The second step involves the reaction of 2-methylpropanoyl chloride with 4-aminobenzenesulfonyl chloride to form 2-methyl-N-(4-aminobenzenesulfonyl)propanamide. Finally, the third step involves the reaction of 2-methyl-N-(4-aminobenzenesulfonyl)propanamide with trifluoroacetic anhydride to form 2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide.
Scientific Research Applications
MTAPS has been found to have several potential applications in scientific research. One of its primary uses is in the study of ion channels, which are important in the regulation of various physiological processes. MTAPS has been shown to selectively block certain ion channels, making it a valuable tool in the study of ion channel function. Additionally, MTAPS has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-methyl-N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4S/c1-7(2)10(18)17-22(20,21)9-5-3-8(4-6-9)16-11(19)12(13,14)15/h3-7H,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICOGUWEZLOPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)

![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)

![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)